molecular formula C17H18FNO6S B2839120 4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798679-02-3

4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2839120
CAS No.: 1798679-02-3
M. Wt: 383.39
InChI Key: GPKFISDVVGEVHG-UHFFFAOYSA-N
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Description

4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyranone core, a pyrrolidine ring, and a sulfonyl group attached to a fluorinated methoxyphenyl moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The initial step involves the synthesis of the pyrrolidine intermediate. This can be achieved through the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine.

    Coupling with Pyranone: The pyrrolidine intermediate is then coupled with 6-methyl-2H-pyran-2-one using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification process using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted aromatic derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.

Medicine

In medicinal chemistry, 4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s sulfonyl group and fluorinated aromatic ring are key features that enable it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
  • 4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
  • 4-((1-((5-bromo-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The presence of the fluorine atom on the aromatic ring enhances its binding affinity and specificity towards certain biological targets compared to its chloro or bromo analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO6S/c1-11-7-14(9-17(20)24-11)25-13-5-6-19(10-13)26(21,22)16-8-12(18)3-4-15(16)23-2/h3-4,7-9,13H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKFISDVVGEVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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